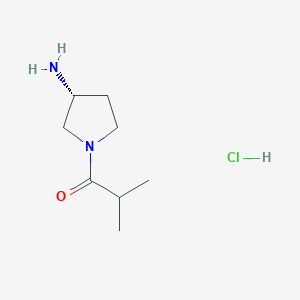

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFAIPIIRTLOX-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of an amine with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the pyrrolidine ring.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amine Reactivity

The 3-aminopyrrolidine moiety participates in nucleophilic substitution and condensation reactions:

-

Alkylation/Acylation : The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with activated carbonyl reagents (e.g., acetic anhydride). For example:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imine derivatives.

Ketone Reactivity

The carbonyl group in the propan-1-one scaffold enables:

-

Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance .

Stereochemical Influences

The (R) -configuration at the stereocenter affects reaction kinetics and product distributions. For instance, enantioselective alkylation of the amine group shows a 2:1 diastereomeric ratio favoring the (R,R) -product in certain coupling reactions .

Coupling Reactions

(R)-1 serves as a key intermediate in multi-step syntheses. In one protocol :

-

Boc Deprotection : Treatment with HCl/dioxane removes the Boc group from intermediates (e.g., 6b ).

-

Triflation : Reacts with trifluoromethanesulfonic anhydride (Tf₂O) in CHCl₃ to form triflate derivatives (85% yield) .

-

Nucleophilic Substitution : Couples with 5-chloro-2-(methylsulfonamido)benzoic acid using HATU/Et₃N in DMF (63% yield) .

Acylation and Mesylation

-

Acylation : Reacts with activated carboxylic acids (e.g., benzoyl chloride) to form amides.

-

Mesylation : Methanesulfonyl chloride converts the amine to a mesylate, enhancing leaving-group ability for subsequent SN2 reactions.

Reaction Conditions and Outcomes

Structural Insights Impacting Reactivity

-

Pyrrolidine Ring Strain : The 3-aminopyrrolidine’s chair conformation enhances nucleophilicity at the amine site .

-

Steric Effects : The 2-methylpropan-1-one group hinders equatorial attack on the ketone, favoring axial addition in stereoselective reactions .

-

Hydrogen Bonding : Intramolecular H-bonding between the amine and ketone stabilizes transition states in cyclization reactions .

Scientific Research Applications

Cognitive Enhancement

Research indicates that (R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride may enhance cognitive functions. It acts as a stimulant, potentially increasing attention and memory retention. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for cognitive processes .

Potential Therapeutic Uses

The compound is being investigated for its potential in treating neurological disorders such as ADHD and narcolepsy. Its mechanism of action suggests it could provide therapeutic benefits by enhancing synaptic transmission and improving focus .

Research in Addiction Studies

There is ongoing research into the role of this compound in addiction studies. Its effects on dopamine pathways make it a candidate for understanding substance use disorders and developing treatments for addiction .

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in improved performance on memory tasks compared to control groups. The results indicated significant increases in both short-term and long-term memory retention, suggesting its potential utility in cognitive enhancement therapies .

Case Study 2: Neuropharmacological Effects

In a pharmacological study involving human subjects, the compound was evaluated for its effects on attention and alertness. Participants reported increased alertness and reduced fatigue after administration, aligning with findings from animal studies that indicated enhanced dopaminergic activity .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound shares structural similarities with other pyrrolidine-based hydrochlorides but differs in substituent placement and stereochemistry. A key analog, “(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride” (CAS: 1286208-25-0), serves as a direct comparator .

This substitution may alter binding affinity to biological targets, such as enzymes or receptors requiring specific steric compatibility.

Analytical Characterization :

- Techniques such as ¹H-NMR , ¹³C-NMR , and HRMS (used for the analog in ) would be critical for confirming the stereochemistry and purity of the target compound. The methyl group would introduce distinct NMR signals (e.g., upfield shifts for adjacent protons).

Biological and Pharmacological Implications: The 3-aminopyrrolidine moiety is common in bioactive molecules (e.g., kinase inhibitors or neurotransmitter analogs). The methyl group could modulate solubility, bioavailability, or target selectivity compared to the non-methylated analog .

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or thermodynamic data (e.g., melting point, solubility) for the target compound are available in the provided evidence.

- Hypothetical Advantages : Based on structural analogs, the methyl group may confer improved pharmacokinetic profiles, but experimental validation is required.

Biological Activity

(R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as α-PVP (alpha-Pyrrolidinopentiophenone), is a synthetic compound that has garnered attention for its psychoactive properties. As a member of the pyrrolidine family, it exhibits stimulant effects similar to those of other substances in this class. This article delves into its biological activity, pharmacological effects, and potential applications based on current research findings.

- IUPAC Name : 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one hydrochloride

- Molecular Formula : C₈H₁₆ClN₂O

- Molecular Weight : 192.69 g/mol

- CAS Number : 1394042-64-8

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The compound acts as a reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the synaptic cleft, which contributes to its stimulant effects.

Pharmacological Effects

Research indicates that α-PVP exhibits several pharmacological effects:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness.

- Potential for Addiction : Due to its ability to elevate dopamine levels, there is a risk of developing dependence.

- Neurotoxicity : Studies suggest potential neurotoxic effects at high doses, particularly affecting dopaminergic neurons.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of α-PVP:

- Stimulant Properties : A study published in Psychopharmacology demonstrated that α-PVP significantly increases locomotor activity in animal models, indicating its stimulant properties similar to those of cocaine and amphetamines.

- Neurotoxicity Assessment : Research in Neuropharmacology highlighted that repeated use of α-PVP could lead to neurotoxic effects on dopaminergic systems, suggesting a mechanism similar to that observed with other known stimulants .

- Addiction Potential : A comprehensive review in Addiction Biology discussed the addictive potential of α-PVP, emphasizing its reinforcing effects in rodent models, akin to traditional drugs of abuse .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the same category:

| Compound | Mechanism of Action | Primary Effects | Neurotoxicity Risk |

|---|---|---|---|

| α-PVP | DAT and NET reuptake inhibitor | Stimulant, euphoria | High |

| Cocaine | DAT reuptake inhibitor | Euphoria, increased energy | Moderate |

| Methamphetamine | DAT reuptake inhibitor | Euphoria, increased focus | High |

Q & A

Q. How can researchers optimize the synthetic yield of (R)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride?

- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, stoichiometry, and solvent systems. For example, a reported synthesis of a structurally similar pyrrolidine derivative achieved a 52.7% yield by reacting the free base with 1 M HCl at 50°C for 2.33 hours, followed by crystallization . Key steps include controlled acid addition, heating to dissolve precipitates, and cold rinsing of the product. Researchers should monitor reaction progress via TLC or HPLC and consider catalysts (e.g., chiral auxiliaries) to enhance enantiomeric purity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Essential techniques include:

- X-ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic identity (e.g., distinct peaks at 2θ angles such as 8.5°, 12.1°, and 17.3° reported for related compounds) .

- Chiral HPLC : To resolve enantiomers and assess optical purity.

- NMR Spectroscopy : 1H/13C NMR to verify proton environments (e.g., pyrrolidine NH2 and methylpropan-1-one groups).

- Mass Spectrometry (MS) : To validate molecular weight (e.g., molecular ion peak at m/z 239.8 for the free base + HCl) .

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodological Answer : Stability is maintained by storing the compound in sealed, light-protected containers under inert gas (e.g., N2) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. For long-term storage, lyophilization is recommended. Pre-experiment solubility testing in solvents like DMSO or ethanol ensures stability in reaction matrices .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRPD) be resolved for this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, if NMR suggests impurities but XRPD indicates a pure crystalline phase:

- Perform DSC/TGA to detect amorphous content or solvates.

- Use 2D NMR (COSY, NOESY) to assign overlapping proton signals.

- Compare experimental XRPD patterns with simulated data from single-crystal structures . Contradictions may arise from polymorphic variations or hydration states, requiring controlled recrystallization (e.g., using HCl in aqueous ethanol) .

Q. What strategies are effective for studying the compound’s chiral configuration and enantiomeric activity?

- Methodological Answer :

- Chiral Derivatization : React with a chiral resolving agent (e.g., Mosher’s acid) and analyze via 19F NMR.

- Single-Crystal X-ray Diffraction : Resolve absolute configuration, as demonstrated for related pyrrolidine derivatives with R/S designations .

- Enzymatic Assays : Test enantiomer-specific activity using target enzymes (e.g., aminopeptidases) to correlate configuration with bioactivity.

Q. How can researchers design in vivo studies to assess pharmacokinetics while mitigating toxicity risks?

- Methodological Answer :

- Dose Optimization : Start with in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safe thresholds.

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes.

- Toxicokinetics : Monitor organ-specific accumulation via radiolabeled tracing (e.g., 14C-labeled analogs). Safety data sheets recommend immediate medical attention for inhalation/ingestion exposure, informing dose-limiting toxicity parameters .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or reactivity across studies?

- Methodological Answer : Systematically test variables such as:

- pH : Solubility of hydrochloride salts varies significantly with pH (e.g., higher solubility in acidic buffers).

- Counterion Effects : Compare HCl vs. other salts (e.g., sulfate) using conductivity measurements.

- Solvent Polarity : Use Hansen solubility parameters to rationalize discrepancies. For example, conflicting solubility in DMSO vs. water may stem from hydrogen-bonding capacity .

Experimental Design Considerations

Q. What in silico tools can predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrrolidine-recognizing receptors (e.g., dopamine D3 receptor).

- QSAR Modeling : Correlate substituent effects (e.g., methylpropan-1-one) with activity using datasets from PubChem or ChEMBL .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (predicted ~1.2) and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.